(5-Bromo-2-chloro-benzyl)-ethyl-amine
Description
(5-Bromo-2-chloro-benzyl)-ethyl-amine is a halogenated benzylamine derivative characterized by a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzyl ring, with an ethylamine moiety attached to the benzylic carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBLZKBOLQXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-benzyl)-ethyl-amine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-benzyl)-ethyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines and benzyl alcohols.
Oxidation Reactions: Products include imines, nitriles, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
(5-Bromo-2-chloro-benzyl)-ethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-benzyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of (5-Bromo-2-chloro-benzyl)-ethyl-amine vary in halogenation patterns, substituent positions, and amine moieties. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects on Reactivity: Bromine and chlorine atoms in this compound enhance electrophilicity at the benzyl position, facilitating nucleophilic substitutions (e.g., sulfonylation ). In contrast, methoxy groups in compound 4b increase electron density, altering reaction pathways.
Biological Activity: β-Carbonic anhydrase activation studies reveal that heterocyclic-alkyl amines (e.g., 2-pyridyl-methyl/ethyl-amine) lack activating properties (KA > 100 µM), whereas this compound’s halogenated aromatic system may confer distinct binding affinities.
Synthetic Flexibility :
- Reductive amination is a versatile method shared with compound 4b , enabling scalable production. However, sulfonylation routes are less common for analogs, highlighting unique reactivity of the chloro-bromo system.
Biological Activity
(5-Bromo-2-chloro-benzyl)-ethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of a benzyl amine precursor. The synthetic route can vary, but it often includes the following steps:
- Bromination : Introduction of the bromine atom at the 5-position of the benzyl ring.
- Chlorination : Introduction of the chlorine atom at the 2-position.
- Alkylation : Reaction with ethyl amine to form the final compound.
This compound can be synthesized efficiently through various methods, as highlighted in recent studies focusing on similar compounds with halogen substitutions that enhance biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives with halogen substitutions have been evaluated for their antiproliferative effects against various cancer cell lines. A study examining 2-substituted benzylamines found that compounds with electron-withdrawing groups like bromine and chlorine showed enhanced activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The IC50 values for these compounds were notably low, indicating potent activity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U-937 | <1 |
| Doxorubicin | U-937 | 0.5 |
| Etoposide | U-937 | 0.3 |
Antibacterial Activity
In addition to anticancer properties, halogenated benzyl amines have been studied for antibacterial activity. Compounds similar to this compound have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.35 to 1.25 μg/mL, demonstrating their potential as antibacterial agents .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.5 |
| Gentamicin | E. coli | 1 |
| Ciprofloxacin | Klebsiella pneumoniae | 0.75 |
The biological activity of this compound is believed to be attributed to its ability to interact with specific molecular targets within cells:
- Cell Cycle Inhibition : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Receptor Interaction : The presence of bromine and chlorine atoms can enhance binding affinity to various receptors, including those involved in neurotransmission and cell signaling pathways.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Anticancer Study : A study demonstrated that a related compound significantly inhibited growth in U-937 cells with an IC50 value of less than 1 µM, suggesting strong anticancer potential .
- Antibacterial Evaluation : Another research highlighted that derivatives showed higher antibacterial activity than standard antibiotics against Pseudomonas aeruginosa, indicating their potential use in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
